Compound Description: WY14,643 is a potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) ligand. Studies demonstrate its ability to inhibit mitogen-stimulated DNA synthesis in smooth muscle cells (SMCs), indicating potential for preventing SMC proliferation and treating vascular diseases like atherosclerosis and restenosis [, ].
SNAP 7941
Compound Description: SNAP 7941 functions as a highly selective antagonist for melanin-concentrating hormone-1 (MCH1) receptors. It effectively inhibits distension-induced voiding contractions in anesthetized rats and increases bladder capacity in conscious rats []. These findings suggest that MCH1 receptor antagonists, like SNAP 7941, hold potential for treating overactive bladder syndrome.
Series of Pyrazolo[3, 4-d]pyrimidine Derivatives
Compound Description: A series of newly synthesized pyrazolo[3, 4-d]pyrimidine derivatives exhibited significant anti-inflammatory activity with minimal impact on liver enzymes in rats []. The core pyrazolo[3,4-d]pyrimidine structure, coupled with various substitutions, appears to be a promising scaffold for developing safer and more effective anti-inflammatory agents.
Compound Description: This compound emerged as a lead compound from a series of 4-thiazolidinone derivatives designed as potential non-steroidal anti-inflammatory drugs (NSAIDs) []. Exhibiting anti-exudative activity comparable to Diclofenac in the carrageenin paw edema test, it also demonstrated low toxicity, making it a promising candidate for further development as a safer NSAID.
Substituted Pyrazolo-quinazoline Derivatives
Compound Description: This class of compounds displays potent inhibitory activity against dysregulated protein kinase PIM-1, PIM-2, and PIM-3 []. Researchers suggest these derivatives as potential therapeutic agents for various diseases, including cancer, cell proliferative disorders, and immune cell-associated diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.